
methyl (1S,4aS,10R,10aR)-10-chloro-6-methoxy-1,4a-dimethyl-9-oxo-3,4,10,10a-tetrahydro-2H-phenanthrene-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (1S,4aS,10R,10aR)-10-chloro-6-methoxy-1,4a-dimethyl-9-oxo-3,4,10,10a-tetrahydro-2H-phenanthrene-1-carboxylate is a complex organic compound with a phenanthrene backbone. This compound is characterized by its unique structural features, including a chloro group, a methoxy group, and a carboxylate ester. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1S,4aS,10R,10aR)-10-chloro-6-methoxy-1,4a-dimethyl-9-oxo-3,4,10,10a-tetrahydro-2H-phenanthrene-1-carboxylate typically involves multiple steps, starting from simpler organic molecules. The key steps may include:
Formation of the Phenanthrene Backbone: This can be achieved through cyclization reactions involving aromatic precursors.
Introduction of Functional Groups: Chlorination, methoxylation, and esterification reactions are employed to introduce the chloro, methoxy, and carboxylate ester groups, respectively.
Stereochemical Control: The synthesis must ensure the correct stereochemistry at the chiral centers, which may involve the use of chiral catalysts or reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (1S,4aS,10R,10aR)-10-chloro-6-methoxy-1,4a-dimethyl-9-oxo-3,4,10,10a-tetrahydro-2H-phenanthrene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The chloro group can be substituted with other nucleophiles to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
Methyl (1S,4aS,10R,10aR)-10-chloro-6-methoxy-1,4a-dimethyl-9-oxo-3,4,10,10a-tetrahydro-2H-phenanthrene-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may have therapeutic potential in treating certain diseases, although further research is needed to confirm its efficacy and safety.
Industry: The compound can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of methyl (1S,4aS,10R,10aR)-10-chloro-6-methoxy-1,4a-dimethyl-9-oxo-3,4,10,10a-tetrahydro-2H-phenanthrene-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets and modulating their activity, which can lead to changes in cellular function and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Methyl (1S,4aS,10R)-10-bromo-6-methoxy-1,4a-dimethyl-9-oxo-3,4,10,10a-tetrahydro-2H-phenanthrene-1-carboxylate: This compound is similar in structure but contains a bromo group instead of a chloro group.
Methyl (1S,4aS,10R)-10-fluoro-6-methoxy-1,4a-dimethyl-9-oxo-3,4,10,10a-tetrahydro-2H-phenanthrene-1-carboxylate: Another analog with a fluoro group.
Uniqueness
The uniqueness of methyl (1S,4aS,10R,10aR)-10-chloro-6-methoxy-1,4a-dimethyl-9-oxo-3,4,10,10a-tetrahydro-2H-phenanthrene-1-carboxylate lies in its specific combination of functional groups and stereochemistry, which can influence its reactivity and biological activity in ways that are distinct from its analogs.
Propiedades
Número CAS |
52617-98-8 |
|---|---|
Fórmula molecular |
C19H23ClO4 |
Peso molecular |
350.8 g/mol |
Nombre IUPAC |
methyl (1S,4aS,10R,10aR)-10-chloro-6-methoxy-1,4a-dimethyl-9-oxo-3,4,10,10a-tetrahydro-2H-phenanthrene-1-carboxylate |
InChI |
InChI=1S/C19H23ClO4/c1-18-8-5-9-19(2,17(22)24-4)16(18)14(20)15(21)12-7-6-11(23-3)10-13(12)18/h6-7,10,14,16H,5,8-9H2,1-4H3/t14-,16+,18+,19-/m0/s1 |
Clave InChI |
CAQCHCCVWVJUGY-WLWJZTKJSA-N |
SMILES isomérico |
C[C@]12CCC[C@]([C@@H]1[C@H](C(=O)C3=C2C=C(C=C3)OC)Cl)(C)C(=O)OC |
SMILES canónico |
CC12CCCC(C1C(C(=O)C3=C2C=C(C=C3)OC)Cl)(C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


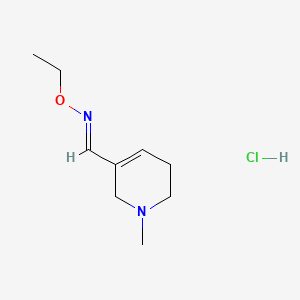
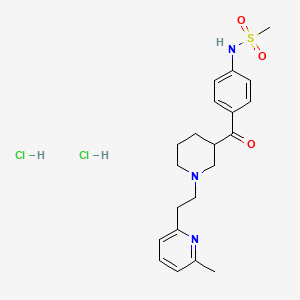
![1-(4-methoxyphenyl)-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]methanamine;sulfate](/img/structure/B12756524.png)

![4,11,13-trimethyl-6-(4-methylpiperazin-1-yl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B12756531.png)
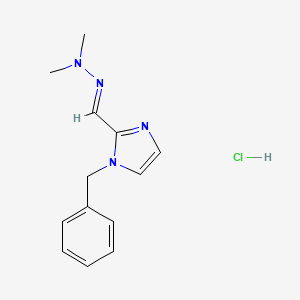

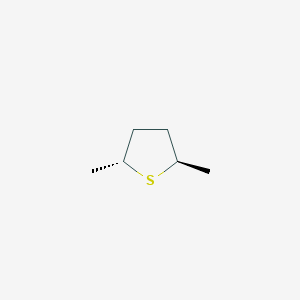
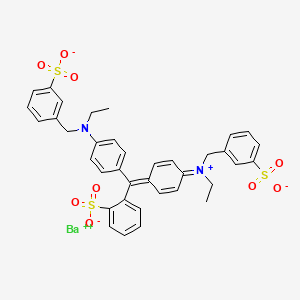
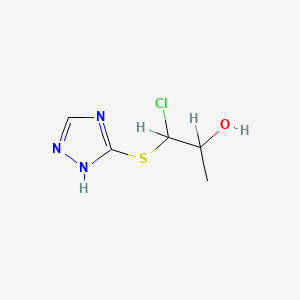
![8-chloro-6-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepine-2,3-diol;dihydrobromide](/img/structure/B12756553.png)
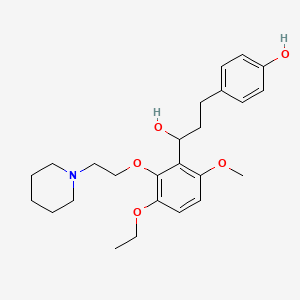
![2-(4-methylphenyl)-5,6-dihydroimidazo[2,1-a]isoquinoline](/img/structure/B12756572.png)

